2-bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Description
This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 5-arylidene substituent and a brominated benzamide group at the N3 position. Its core structure shares similarities with rhodanine-3-acetic acid derivatives, which have been explored for antimicrobial and enzyme-inhibitory activities . The bromine atom at the benzamide moiety enhances electrophilicity and may influence binding to biological targets, such as kinases or fungal enzymes .
Properties
Molecular Formula |
C16H10BrN3O2S2 |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
2-bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C16H10BrN3O2S2/c17-12-7-2-1-6-11(12)14(21)19-20-15(22)13(24-16(20)23)9-10-5-3-4-8-18-10/h1-9H,(H,19,21)/b13-9- |
InChI Key |
AVTCQMAYPFNJDE-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=CC=N3)SC2=S)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the bromination of benzamide followed by the formation of the thiazolidinone ring through a cyclization reaction with appropriate thioamide and aldehyde precursors . The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazolidinone ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thioethers.
Condensation Reactions: The carbonyl group in the thiazolidinone ring can participate in condensation reactions with hydrazines or amines to form hydrazones or imines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminobenzamide derivative, while oxidation can produce a sulfone derivative.
Scientific Research Applications
2-bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazolidinone ring and the pyridine moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied .
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
Key structural analogs include:
Key Observations :
Antifungal Activity
The acetic acid analog (compound 2 in ) exhibited antifungal activity against Candida tropicalis, C. This contrasts with earlier studies where pyridine substitution abolished antifungal effects, suggesting the acetic acid moiety is critical for activity . The target compound’s benzamide group likely disrupts this mechanism, though its solubility (enhanced by bromine) could favor alternative targets .
Enzyme Inhibition and Therapeutic Potential
- ASK1 Inhibition: A bromophenyl-furylmethylene analog demonstrated ASK1 inhibition, implicating brominated thiazolidinones in treating cardiovascular and neurodegenerative diseases .
- PMT1 Inhibition: Rhodanine-3-acetic acid derivatives inhibit fungal mannosyltransferases, but the target compound’s benzamide group may reduce affinity for this target .
Physicochemical Properties
Comparative data for selected analogs:
Estimated based on conjugated system similarity to . *Bromine may improve solubility in organic solvents compared to non-halogenated analogs .
Biological Activity
2-bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a thiazolidinone ring, which is notable for its pharmacological properties, including anti-inflammatory and anticancer activities.
Chemical Structure and Properties
The molecular formula of 2-bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is C16H12BrN3O2S2, with a molecular weight of approximately 420.3 g/mol. The presence of bromine and a pyridine moiety enhances its chemical diversity, allowing for various interactions with biological targets.
Biological Activity
Research indicates that compounds similar to 2-bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide exhibit significant biological activities:
1. Anticancer Properties
Studies have shown that thiazolidinone derivatives can act as inhibitors of specific protein kinases involved in cancer progression. For instance, the compound's structure suggests potential interactions with protein kinases, which are critical in regulating cellular functions. In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, including Huh7 (hepatocellular carcinoma) and MDA-MB 231 (breast carcinoma) .
Table 1: In Vitro Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Huh7 | <10 | |
| Compound B | MDA-MB 231 | <10 | |
| 2-Bromo Compound | Caco2 | <10 |
2. Mechanism of Action
The mechanism by which 2-bromo-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide exerts its biological effects may involve the modulation of enzyme activity. Interaction studies suggest that this compound can effectively bind to specific enzymes or receptors, potentially altering their activity and contributing to its therapeutic effects .
Case Studies
Several case studies have investigated the biological activity of thiazolidinone derivatives:
Case Study 1: Antitumor Activity
In a study evaluating the anticancer properties of thiazolidinone derivatives, several compounds were assessed for their ability to inhibit tumor cell growth. The results indicated that compounds with similar structures to 2-bromo-N-[...]-benzamide showed promising antitumor activity with IC50 values significantly lower than those of established chemotherapeutic agents .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of protein tyrosine phosphatase 1B (PTP1B) by thiazolidinone derivatives. The results revealed that certain derivatives exhibited potent inhibitory activity against PTP1B, suggesting their potential use in treating metabolic disorders and cancers where PTP1B plays a critical role .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
